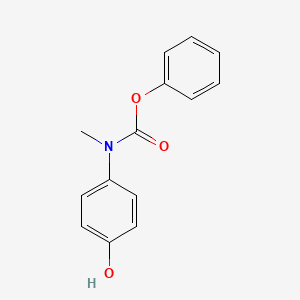

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

Overview

Description

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, commonly known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and is used to control pests in agriculture, forestry, and urban settings. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including aphids, beetles, caterpillars, and mites.

Scientific Research Applications

Herbicide Efficacy and Metabolism

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate derivatives, such as phenmedipham, are used as herbicides, notably in sugar beet and strawberry cultivation. The metabolism of such substances in rats involves the cleavage of carbamate moieties, forming metabolites like methyl-N-(3-hydroxyphenyl)-carbamate, m-aminophenol, and hydroxyacetanilide. These metabolites are excreted in urine, with m-toluidine also detected as a metabolite, suggesting exposure through agricultural use (Schettgen, Weiss, & Angerer, 2001).

Anticancer Activity

Derivatives of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, specifically phenylcarbazole derivatives, have been synthesized and evaluated for their anticancer properties. These compounds showed marked cytotoxicity against CEM human leukemia cells, with IC(50) values in the 10-100 nM range, indicating potential as anticancer agents (Routier, Mérour, Dias, Lansiaux, Bailly, Lozach, & Meijer, 2006).

Environmental Degradation and Modifications

The environmental fate of methylcarbamate insecticides, including carbaryl and carbofuran, shows that they undergo hydrolysis, oxidation, dealkylation, and conjugation in biological systems, leading to the formation of various metabolites. These processes highlight the complex transformations these compounds undergo in nature, with implications for their persistence and toxicity in the environment (Knaak, 1971).

properties

IUPAC Name |

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-15(11-7-9-12(16)10-8-11)14(17)18-13-5-3-2-4-6-13/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSSOXDICOVVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)

amine](/img/structure/B1414688.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)

![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)

amine](/img/structure/B1414705.png)

amine](/img/structure/B1414708.png)

![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)